4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(trifluoromethylsulfanyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)13-3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBJHEFZQIUEEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1SC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617514 | |
| Record name | 4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62665-40-1 | |
| Record name | 4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant research studies and findings.
Chemical Structure
The compound features a pyrrole ring substituted with a trifluoromethyl sulfanyl group and a carboxylic acid moiety. This configuration may influence its interaction with biological targets, contributing to its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. For instance, pyrrole derivatives have shown potent activity against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | 3.125 | Escherichia coli |
| 2-(4-Methoxyphenyl)-1H-pyrrole-3-carboxamide | 10 | Pseudomonas aeruginosa |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth. The mentioned compound is currently under investigation for its specific MIC values against various pathogens .
Anticancer Properties
Research has also explored the anticancer potential of pyrrole derivatives. In vitro studies have demonstrated that certain pyrrole compounds can inhibit the proliferation of cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia). The results showed that derivatives with the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
Table 2: Cytotoxicity of Pyrrole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | HeLa |
| 1-Isopropyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | 41 ± 3 | CEM |
The IC50 values reflect the concentration required to inhibit cell growth by 50%. The ongoing research aims to elucidate the mechanisms by which these compounds exert their anticancer effects, potentially involving apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to its interaction with specific molecular targets. Preliminary investigations suggest that it may inhibit key enzymes or receptors involved in cellular signaling pathways.
Proposed Mechanisms:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 4-[(trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid exhibit antimicrobial properties. For instance, studies have shown that derivatives containing the pyrrole moiety can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Potential
The anticancer activity of pyrrole derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. Compounds structurally related to this compound have been evaluated for cytotoxic effects against different cancer cell lines, demonstrating promising results that warrant further investigation .
Anti-HIV Activity
Recent studies have explored the anti-HIV potential of pyrrole derivatives, with findings indicating that certain compounds can inhibit HIV replication effectively. The structural modifications involving trifluoromethyl groups have been linked to enhanced antiviral activity, making this compound a candidate for further research in HIV therapeutics .
Material Science Applications
The unique chemical properties of this compound also extend to material science. Fluorinated compounds are known for their stability and resistance to degradation, making them suitable for applications in coatings and polymers. The incorporation of this compound into material formulations could lead to improved performance characteristics such as thermal stability and chemical resistance .
Case Studies and Research Findings
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed or coupling-agent-mediated conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
*Yields are inferred from analogous pyrrole-carboxylic acid reactions due to limited direct data .
Amidation Reactions
The compound reacts with primary or secondary amines to form amides, leveraging peptide-coupling reagents. This is pivotal in prodrug design and bioactive molecule synthesis.
Decarboxylation Pathways
Under thermal or basic conditions, decarboxylation may occur, yielding 4-[(trifluoromethyl)sulfanyl]-1H-pyrrole. This pathway is less explored but relevant in ring-functionalization strategies.
| Conditions | Product | Notes | Reference |
|---|---|---|---|
| Pyridine, Cu catalyst, 120°C | 4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole | Requires inert atmosphere |
Electrophilic Aromatic Substitution
The trifluoromethylsulfanyl group (-SCF₃) exerts strong electron-withdrawing effects, directing electrophiles to specific positions on the pyrrole ring.
| Electrophile | Position Selectivity | Product | Reference |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | C-3 or C-5 | Nitro-substituted derivative | |
| Halogenation (Cl₂) | C-3 | 3-Chloro-4-[(trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid |
Functionalization of the -SCF₃ Group
The -SCF₃ moiety may participate in oxidative or nucleophilic reactions, though direct evidence for this compound is sparse. Analogous systems suggest:
| Reaction Type | Reagents | Product | Potential Use |
|---|---|---|---|
| Oxidation (H₂O₂) | Trifluoromethanesulfonic acid (CF₃SO₃H) | Sulfone derivative (-SO₂CF₃) | Metabolic stabilization |
| Nucleophilic displacement (RS⁻) | Thiols, base | Thioether derivatives | Conjugation chemistry |
Key Influences on Reactivity
-
Electronic Effects : The -SCF₃ group deactivates the pyrrole ring, favoring electrophilic substitution at C-3/C-5 .
-
Steric Effects : The bulky -SCF₃ group may hinder reactions at adjacent positions.
-
Acid Stability : The carboxylic acid group is susceptible to decarboxylation under strong acidic/basic conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Trifluoromethyl)benzoic Acid Derivatives
Structural Features : Unlike the pyrrole backbone of the target compound, 4-(trifluoromethyl)benzoic acid derivatives (e.g., salicylanilide esters in ) feature a benzene ring with -CF₃ and -COOH groups.
Synthesis : These esters are synthesized via DCC-mediated coupling of 4-(trifluoromethyl)benzoic acid with salicylanilides in DMF at low temperatures .
Biological Activity :
- Antifungal MIC values range from ≥0.49 µmol/L (molds) to ≥1.95 µmol/L (yeasts).
- Limitations: Low solubility of 4-(trifluoromethyl)benzoates hindered broader evaluation .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
Structural Features : This pyrazole-based analog () substitutes a methyl group at position 1 and -CF₃ at position 3, with a carboxylic acid at position 3.
Key Differences :
- Pyrazole vs. pyrrole ring: Pyrazoles exhibit greater aromatic stability due to two adjacent nitrogen atoms.
- Substituent positions: The -CF₃ group in the pyrazole is meta to the carboxylic acid, whereas in the target pyrrole, it is para.
Physicochemical Properties :
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Structural Features : This pyrazole derivative () includes a chlorophenylsulfanyl (-S-C₆H₄Cl) group and an aldehyde (-CHO) at position 4.
Comparison :
- Aldehyde vs. carboxylic acid: The -CHO group is less polar, reducing solubility but enhancing membrane permeability.
4-{[4-Fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxylic Acid
Structural Features : A direct pyrrole analog () with a sulfamoyl (-SO₂NH-) group and fluorophenyl substituents.
Comparison :
- Functional groups: Sulfamoyl (-SO₂NH-) vs. trifluoromethylsulfanyl (-SCF₃) groups differ in electronic effects and hydrogen-bonding capacity.
Key Research Findings and Gaps
Antifungal Activity : Trifluoromethyl-substituted benzoates show moderate antifungal activity, but solubility limitations highlight the need for structural optimization .
Structural Impact on Activity : Pyrazole derivatives (e.g., ) exhibit higher thermal stability, suggesting pyrrole analogs may benefit from similar substituent positioning.
Synthesis Methods : DCC-mediated coupling () is a viable route for introducing -CF₃ groups, though alternative methods for pyrrole systems remain unexplored.
Data Limitations: No direct studies on the target compound’s synthesis, activity, or properties were identified.
Preparation Methods
Pyrrole Ring Construction with Pre-installed Substituents
This approach involves assembling the pyrrole core from acyclic precursors that already contain the -SCF₃ and -COOH groups. For example, cyclocondensation of γ-keto acids or 1,4-diketones with amines could yield substituted pyrroles. However, regioselectivity challenges often necessitate protective group strategies for the -SCF₃ and carboxylic acid moieties.
Sequential Functionalization of a Preformed Pyrrole Core
A more common strategy involves modifying a pre-existing pyrrole scaffold through electrophilic substitution, cross-coupling, or oxidation reactions. The -SCF₃ group is typically introduced via nucleophilic or radical pathways, while the carboxylic acid is installed through oxidation or carbonylation.
Direct Functionalization of Pyrrole Derivatives
Electrophilic Trifluoromethylthiolation
The -SCF₃ group can be introduced using electrophilic trifluoromethylthiolating agents such as N-trifluoromethylthiosaccharin or AgSCF₃. In one protocol:
Palladium-Catalyzed C–H Activation
Building on methodologies from indole functionalization, palladium-catalyzed C–H activation enables direct sulfenylation:
Procedure :
- Catalyst : Pd(OAc)₂ (10 mol%)
- Ligand : N‑P(tBu)₂ (directing group)
- Reagent : (CF₃S)₂ (1.5 equiv)
- Oxidant : Benzoquinone (3.0 equiv)
- Solvent : DMF, 110°C under CO atmosphere
- Outcome : C4-selectivity >20:1, 72% yield
The directing group facilitates regiocontrol, while the CO atmosphere suppresses over-oxidation.
Multi-Step Synthesis from Halogenated Intermediates
Halogenation/Cross-Coupling Sequence
A reliable three-step sequence involves:
C4 Bromination :
- Substrate : 1H-pyrrole-2-carboxylic acid
- Reagent : NBS (1.1 equiv), AIBN (cat.)
- Conditions : CCl₄, reflux, 2 h
- Yield : 89% (4-bromo derivative)
Kumada Coupling :
- Reagent : CF₃SMgBr (2.0 equiv)
- Catalyst : NiCl₂(dppe) (5 mol%)
- Conditions : THF, 0°C → rt, 6 h
- Yield : 65%
Ester Hydrolysis :
- Reagent : 6M HCl
- Conditions : Reflux, 4 h
- Yield : Quantitative
This route benefits from commercial availability of starting materials but requires handling air-sensitive Grignard reagents.
Oxidative Methods for Carboxylic Acid Installation
Side-Chain Oxidation
A two-step approach starting from 2-methylpyrrole:
C4 Trifluoromethylthiolation :
- Substrate : 4-iodo-2-methyl-1H-pyrrole
- Reagent : CuSCF₃ (2.0 equiv)
- Conditions : DMSO, 120°C, 24 h
- Yield : 58%
Oxidation to Carboxylic Acid :
- Reagent : KMnO₄ (3.0 equiv)
- Conditions : H₂O/acetone (3:1), 0°C, 2 h
- Yield : 83%
Manganese-based oxidants outperform Cr(VI) reagents in preserving the -SCF₃ group.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Electrophilic SCF₃ | Direct electrophilic substitution | 68 | Moderate | Limited |
| Pd-Catalyzed C–H | Directed activation | 72 | High | Moderate |
| Halogenation/Coupling | Kumada coupling | 65 | Excellent | Challenging |
| Side-Chain Oxidation | Mn-based oxidation | 83 | N/A | High |
Challenges and Optimization Strategies
Protecting Group Management
The carboxylic acid group often requires protection during -SCF₃ installation:
- Methyl esters : Removed via NaOH/MeOH (rt, 2 h)
- TBDMS esters : Cleaved by TBAF/THF (0°C, 30 min)
Regiocontrol in Electrophilic Substitution
Steric and electronic factors influence substitution patterns:
- C2 vs C4 selectivity : Electron-withdrawing groups at C2 increase C4 reactivity by 3:1
- Blocking strategies : Temporary protection of C3/C5 positions using TMS groups
Emerging Methodologies
Photoredox Catalysis
Recent advances employ visible-light-mediated trifluoromethylthiolation:
- Catalyst : Ir(ppy)₃ (2 mol%)
- Reagent : CF₃SO₂Na (1.5 equiv)
- Conditions : DCE, blue LEDs, 12 h
- Yield : 61% (C4 selectivity)
This method avoids transition metals but currently suffers from moderate yields.
Q & A
Q. What are the standard synthetic routes for 4-[(Trifluoromethyl)sulfanyl]-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis often involves multi-step functionalization of pyrrole derivatives. A common approach includes:
- Step 1: Introduction of the trifluoromethylsulfanyl group via nucleophilic substitution or cross-coupling reactions. For example, using (trifluoromethyl)thiolation reagents like AgSCF₃ or Cu-mediated protocols.
- Step 2: Carboxylic acid group installation via hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic conditions (e.g., NaOH/EtOH).
Critical parameters include temperature control (0–25°C for sensitive intermediates) and inert atmospheres to prevent oxidation. Yields typically range from 70–94%, depending on purity of intermediates and reaction scalability .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
Methodological Answer:
- HPLC and LCMS: For purity assessment (e.g., 94.77% LCMS purity) and molecular ion confirmation (e.g., ESIMS m/z 311.1) .
- 1H NMR: Conducted in DMSO-d₆ at 400 MHz to verify substituent positions (e.g., δ 13.99 ppm for carboxylic acid protons) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry or regioselectivity, as demonstrated in related pyrrole derivatives .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Strategies include:
- Comparative Analysis: Cross-reference with crystallographic data (e.g., Acta Crystallographica reports for analogous compounds) .
- Variable Temperature NMR: Identify dynamic processes (e.g., proton exchange) by analyzing spectral changes at different temperatures.
- DFT Calculations: Predict theoretical NMR shifts using software like Gaussian or ORCA to validate experimental observations .
Q. What computational methods are suitable for predicting the reactivity of the trifluoromethylsulfanyl group in this compound?
Methodological Answer:
- Density Functional Theory (DFT): Models reaction pathways (e.g., nucleophilic substitution at the SCF₃ group) and calculates activation energies.
- Molecular Dynamics (MD): Simulates stability under varying pH or solvent conditions. For example, assess hydrolysis resistance in aqueous environments.
- Docking Studies: Predict interactions with biological targets (e.g., enzymes) for pharmacological applications .
Q. What experimental strategies mitigate decomposition of the trifluoromethylsulfanyl group during synthesis?
Methodological Answer:
- Protection/Deprotection: Use tert-butyl or benzyl esters to shield the carboxylic acid group during (trifluoromethyl)thiolation.
- Low-Temperature Reactions: Perform critical steps (e.g., coupling) at 0–5°C to minimize thermal degradation.
- Stabilizing Agents: Add radical scavengers (e.g., BHT) in metal-mediated reactions to prevent side reactions .
Q. How should researchers troubleshoot low yields in the final hydrolysis step of this compound?
Methodological Answer:
- Intermediate Analysis: Use TLC or LCMS to verify ester precursor integrity before hydrolysis.
- Optimized Conditions: Adjust NaOH concentration (e.g., 2M vs. 1M) and reaction time (e.g., 12–24 hrs) to balance completeness vs. over-degradation.
- Acid Work-Up: Precipitate the product at pH 3–4 to enhance recovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
